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Compound of Interest

Compound Name:
6-Chloro-2-methoxy-3-

nitropyridine

Cat. No.: B1589394 Get Quote

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry of 6-Chloro-2-methoxy-3-
nitropyridine

Abstract
6-Chloro-2-methoxy-3-nitropyridine is a key heterocyclic intermediate in the synthesis of

various pharmaceutical and agrochemical compounds.[1] Its precise structural confirmation is

paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final

product. This technical guide provides a detailed analysis of 6-Chloro-2-methoxy-3-
nitropyridine using two complementary analytical techniques: Fourier Transform Infrared (FT-

IR) Spectroscopy and Mass Spectrometry (MS). We delve into the theoretical underpinnings,

present field-proven experimental protocols, and offer an expert interpretation of the spectral

data, establishing a reliable analytical benchmark for researchers, scientists, and professionals

in drug development.

Molecular Structure and Physicochemical
Properties
A thorough understanding of the molecule's structure is the foundation for interpreting its

spectroscopic output. 6-Chloro-2-methoxy-3-nitropyridine is a substituted pyridine ring

featuring three distinct functional groups that yield characteristic spectroscopic signatures.
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Molecular Formula: C₆H₅ClN₂O₃[2]

Molecular Weight: 188.57 g/mol [2]

CAS Number: 40851-91-0[2]

Appearance: Typically a grayish-white or light yellow solid powder.[1]

Key Structural Features:

A pyridine heterocyclic aromatic system.

A chloro substituent at position 6.

A methoxy group (-OCH₃) at position 2.

A nitro group (-NO₂) at position 3.

Caption: Molecular Structure of 6-Chloro-2-methoxy-3-nitropyridine.

Fourier Transform Infrared (FT-IR) Spectroscopy
Analysis
FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional

groups within a molecule by measuring the absorption of infrared radiation, which excites

molecular vibrations.

Expertise & Causality: Why FT-IR is Essential
The utility of FT-IR in this context stems from the distinct vibrational frequencies of the

molecule's key bonds (C=N, C=C, N=O, C-O, C-Cl). The electron-withdrawing nature of the

nitro group and the chloro atom, combined with the electron-donating effect of the methoxy

group, subtly influences the electron density and bond strengths across the pyridine ring,

causing predictable shifts in absorption frequencies. This makes FT-IR an excellent tool for

confirming the presence and correct placement of these substituents.
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Experimental Protocol: Attenuated Total Reflectance
(ATR)-FT-IR
This protocol prioritizes simplicity and reproducibility, requiring minimal sample preparation.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent-grade isopropanol swab and allowing it to air dry completely.

Background Scan: Perform a background scan with the clean, empty ATR accessory to

acquire a spectrum of the ambient environment (CO₂, H₂O). This will be automatically

subtracted from the sample spectrum.

Sample Application: Place a small amount (a few milligrams) of the solid 6-Chloro-2-
methoxy-3-nitropyridine powder onto the center of the ATR crystal.

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate

contact between the sample and the crystal surface.

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range

of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Cleaning: After analysis, clean the crystal and press thoroughly with isopropanol.

Spectral Interpretation
The FT-IR spectrum of 6-Chloro-2-methoxy-3-nitropyridine is characterized by several key

absorption bands. The interpretation below synthesizes data from spectral databases and

established frequency ranges for related compounds.[3][4][5][6]

Table 1: Characteristic FT-IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1589394?utm_src=pdf-body
https://www.benchchem.com/product/b1589394?utm_src=pdf-body
https://www.benchchem.com/product/b1589394?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxy-3-nitropyridine
https://www.researchgate.net/publication/292986109_FTIR_FT-RAMAN_AB_INITIO_and_DFT_studies_on_2-Methoxy-6-Methyl_Pyridine
https://www.researchgate.net/publication/281762163_Vibrational_Spectroscopic_and_Structural_Investigations_of_2-Amino-6-Methoxy-3-Nitropyridine_a_DFT_Approach
https://www.orientjchem.org/vol23no3/vibrational-spectral-study-of-2-chloro-6-methoxy-pyridine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Vibration Type
Functional
Group

Intensity
Rationale &
Field Insights

3100 - 3000 C-H Stretch
Aromatic

(Pyridine Ring)
Weak

These

absorptions are

characteristic of

sp² C-H bonds.

Their weak

intensity is

typical and

expected.

2980 - 2850 C-H Stretch Aliphatic (-OCH₃) Medium

Asymmetric and

symmetric

stretching of the

methyl C-H

bonds in the

methoxy group.

Their presence is

a strong

confirmation of

this substituent.

1600 - 1570
C=C and C=N

Ring Stretch
Pyridine Ring Strong

These strong

bands are

indicative of the

aromatic ring

framework. The

specific positions

are influenced by

the electronic

effects of all

three

substituents.

1550 - 1510 N=O Asymmetric

Stretch

Nitro Group (-

NO₂) **

Strong This is a primary,

high-confidence

signature for the

nitro group. Its
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high intensity

and

characteristic

position make it

a crucial

diagnostic peak.

1470 - 1440 C-H Bend Aliphatic (-OCH₃) Medium

The asymmetric

bending

(scissoring) of

the methyl group

provides

complementary

evidence for the

methoxy

substituent.

1360 - 1330
N=O Symmetric

Stretch

Nitro Group (-

NO₂) **
Strong

The second key

signature for the

nitro group. The

presence of both

strong

asymmetric and

symmetric

stretching bands

is definitive proof

of the -NO₂

functional group.

[7][8]

1280 - 1240

C-O-C

Asymmetric

Stretch

Aryl-Alkyl Ether

(-OCH₃)
Strong

This strong

absorption is

characteristic of

the aryl C-O

stretch in the C-

O-C linkage of

the methoxy

group.
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1050 - 1020

C-O-C

Symmetric

Stretch

Aryl-Alkyl Ether

(-OCH₃)
Medium

Corresponds to

the alkyl C-O

portion of the

ether linkage,

further

confirming the

methoxy group.

850 - 750
C-H Out-of-Plane

Bend

Aromatic

(Pyridine Ring)
Strong

The pattern of

these bands can

sometimes give

clues about the

substitution

pattern on the

ring.

800 - 650 C-Cl Stretch
Chloro Group (-

Cl)
Medium

The C-Cl stretch

appears in the

lower frequency

"fingerprint"

region. Its exact

position can vary

but its presence

is a key indicator

for the halogen

substituent.

Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the exact molecular weight and crucial structural

information based on the molecule's fragmentation patterns.

Expertise & Causality: Unveiling the Fragmentation
Pathway
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For a molecule like 6-Chloro-2-methoxy-3-nitropyridine, Electron Ionization (EI) is the most

common MS method. In EI-MS, high-energy electrons bombard the molecule, ejecting an

electron to form a high-energy radical cation known as the molecular ion (M⁺•). This ion is

unstable and undergoes fragmentation through predictable pathways, driven by the formation

of more stable ions and neutral radicals. The logic of fragmentation is governed by the relative

strengths of chemical bonds and the stability of the resulting charged fragments.[9][10]

Mass Spectrometry Workflow

Sample Introduction
(GC or Direct Probe)

Ionization Source
(Electron Impact, 70 eV)

Vaporization

Mass Analyzer
(Quadrupole or ToF)

Ion Acceleration

Detector
(Electron Multiplier)

Ion Separation

Mass Spectrum
(Plot of Intensity vs. m/z)

Signal Generation

Click to download full resolution via product page

Caption: Generalized Experimental Workflow for EI-Mass Spectrometry.
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Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

volatile solvent like ethyl acetate or dichloromethane.

GC Parameters:

Injector: Split/splitless injector at 250°C.

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Mass Range: Scan from m/z 40 to 300.

Analysis of the Mass Spectrum
The mass spectrum provides a wealth of structural data. The most critical peaks are the

molecular ion and the major fragment ions.

The Molecular Ion (M⁺•): A key feature will be a pair of peaks for the molecular ion due to the

natural isotopic abundance of chlorine:

m/z 188: Corresponds to the molecule containing the ³⁵Cl isotope.

m/z 190: Corresponds to the molecule containing the ³⁷Cl isotope. The expected intensity

ratio of these peaks is approximately 3:1, which is a definitive indicator of the presence of

one chlorine atom in the molecule.
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Primary Fragmentation Pathways: The fragmentation is driven by the loss of the substituents or

parts thereof. The most likely cleavages involve the loss of stable neutral species.[9][11][12]

Table 2: Predicted Major Mass Spectral Peaks and Fragment Assignments
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m/z (for ³⁵Cl)
Proposed
Fragment Ion

Neutral Loss
Rationale & Field
Insights

188 / 190
[C₆H₅ClN₂O₃]⁺•

(Molecular Ion)
-

The parent ion. The

3:1 isotopic pattern is

the most crucial piece

of evidence for a

monochlorinated

compound.

158 / 160 [C₆H₅ClN₂O₂]⁺• NO (Nitric Oxide)

Loss of nitric oxide is

a common

fragmentation

pathway for aromatic

nitro compounds.

157 / 159 [C₅H₂ClN₂O₂]⁺ OCH₃ (Methoxy)

Cleavage of the C-O

bond results in the

loss of a methoxy

radical. This is a

common

fragmentation for aryl

methyl ethers.

142 / 144 [C₆H₅ClNO]⁺• NO₂

Direct loss of the

entire nitro group as a

neutral radical. This is

a very common and

expected

fragmentation, often

leading to a significant

peak.

113 [C₅H₂N₂O₂]⁺ Cl + OCH₃

Sequential loss of a

chlorine radical

followed by the

methoxy radical (or

vice-versa).
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112 [C₅H₄N₂O]⁺• Cl + NO

Loss of a chlorine

radical followed by

nitric oxide.

96 [C₅H₄N₂]⁺• Cl + NO₂

Loss of both the

chlorine and nitro

groups, leaving a

methoxy-pyridine

radical cation

fragment.

Integrated Spectroscopic Analysis & Conclusion
The true analytical power lies in the synergy of FT-IR and Mass Spectrometry. FT-IR provides

definitive evidence for the presence of the key functional groups (-NO₂, -OCH₃, C-Cl), while MS

confirms the total mass of the molecule and shows how these groups are pieced together

through its fragmentation pattern. The observation of strong N=O stretching bands in the FT-IR

spectrum, coupled with a mass spectrum showing a molecular ion at m/z 188/190 and a

prominent fragment from the loss of 46 amu (-NO₂), provides an undeniable, self-validating

confirmation of the structure of 6-Chloro-2-methoxy-3-nitropyridine. This guide provides a

robust framework for the confident identification and quality control of this vital chemical

intermediate.

Safety and Handling
Based on available Safety Data Sheets (SDS), 6-Chloro-2-methoxy-3-nitropyridine is

considered hazardous.[3][13]

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]

Harmful if swallowed.[2]

Precautions: Handle in a well-ventilated area or fume hood.[13][14] Wear appropriate

personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,

and a lab coat.[13] Avoid inhalation of dust and direct contact with skin and eyes.[13]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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